molecular formula C23H32Cl2N2O4 B14490145 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane CAS No. 63744-51-4

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane

Katalognummer: B14490145
CAS-Nummer: 63744-51-4
Molekulargewicht: 471.4 g/mol
InChI-Schlüssel: IBUZZCYYOXZDPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane typically involves multiple steps, including the formation of the phenoxy and piperazinyl moieties, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenoxy and piperazinyl moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the acetyl group may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane
  • 1-(2-Acetylphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane
  • 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)butane

Uniqueness

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

63744-51-4

Molekularformel

C23H32Cl2N2O4

Molekulargewicht

471.4 g/mol

IUPAC-Name

1-[2-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-hydroxyphenyl]ethanone;dihydrochloride

InChI

InChI=1S/C23H30N2O4.2ClH/c1-16-4-5-19(12-17(16)2)25-10-8-24(9-11-25)14-21(28)15-29-23-13-20(27)6-7-22(23)18(3)26;;/h4-7,12-13,21,27-28H,8-11,14-15H2,1-3H3;2*1H

InChI-Schlüssel

IBUZZCYYOXZDPV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=CC(=C3)O)C(=O)C)O)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.